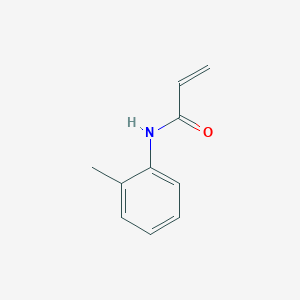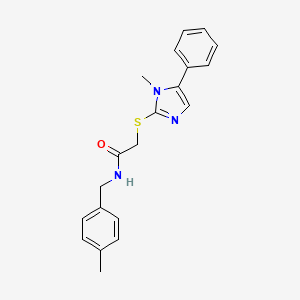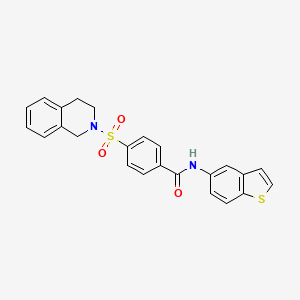![molecular formula C13H14N6O B2641721 N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1355801-64-7](/img/structure/B2641721.png)
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a cyanopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-(1H-1,2,3,4-tetrazol-1-yl)benzyl chloride can be prepared by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
-
Introduction of the Cyanopropyl Group: : The cyanopropyl group can be introduced through a nucleophilic substitution reaction. For example, 1-bromopropane can react with sodium cyanide to form 1-cyanopropane.
-
Coupling Reaction: : The final step involves coupling the tetrazole derivative with the cyanopropyl derivative. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyanopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability. Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide largely depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The cyanopropyl group can enhance lipophilicity, improving cell membrane permeability and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: can be compared with other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-11(8-14)16-13(20)7-10-3-5-12(6-4-10)19-9-15-17-18-19/h3-6,9,11H,2,7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUIDUPQVWKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2641638.png)
![(pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2641641.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)
![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)
![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)


![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
